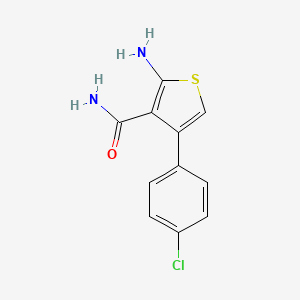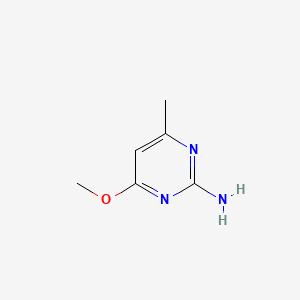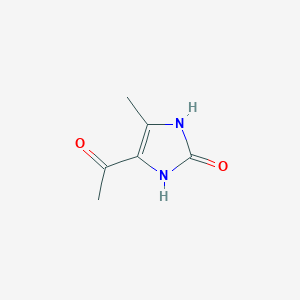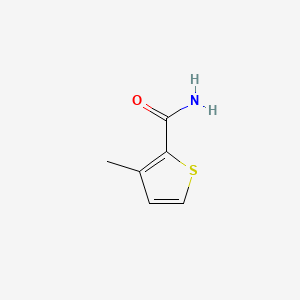
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
Overview
Description
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide, synthesized through Gewald reaction conditions, was used as a precursor for synthesizing Schiff bases. These compounds were characterized by IR, 1H NMR, and Mass spectral data (Bhattacharjee, Saravanan, & Mohan, 2011).
Anti-Inflammatory and Antioxidant Activities
- Derivatives of this compound showed anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Antimicrobial Activity
- Schiff bases of 2-amino-4-(4-chlorophenyl)thiophenes exhibited antimicrobial activity, showcasing their potential as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Solvatochromic Studies
- The compound's absorption and fluorescence spectra were studied in different solvents. These studies help understand the electronic properties and solvent interactions of such molecules (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Anticancer Activity
- Thiophene derivatives, including this compound, showed promising anticancer activities. These findings are crucial for the development of new cancer therapies (Atta & Abdel‐Latif, 2021).
Anticonvulsant Activity
- Schiff bases of 2-aminothiophenes, including this compound, were evaluated for anticonvulsant activity, indicating their potential use in treating seizures (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).
Environmental Applications
- Modified CMC/Chitosan hybrid polymers incorporating this compound showed enhanced efficiency in removing heavy metal ions from wastewater, demonstrating its utility in environmental remediation (2020).
Novel Chemical Transformations
- Research into novel transformations of 2-amino-thiophene-3-carboxamides contributed to the synthesis of new ring systems, broadening the scope of heterocyclic chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antinociceptive Activity
- N-Substituted derivatives of 2-aminothiophene-3-carboxamide were synthesized and evaluated for their antinociceptive (pain-relieving) activities (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, which can be crucial in regulating metabolic pathways . The compound’s interaction with biomolecules often involves binding to active sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can modulate the activity of various signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, emphasizing the need for careful dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence overall cellular metabolism, affecting energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFOOVGQEWZAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353451 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-23-6 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















